molecular formula C24H26O4 B11437508 Ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11437508
M. Wt: 378.5 g/mol
InChI Key: CZIXKSOTBAPGDL-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both ethyl and methoxy groups, along with the oxocyclohexene ring, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Ethyl and Methoxy Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce halogens, amines, or hydroxyl groups into the aromatic rings.

Scientific Research Applications

Ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.

    Biological Studies: The compound can be used to study the interactions of various functional groups with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The presence of the oxocyclohexene ring and the aromatic groups allows it to interact with enzymes and receptors through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(4-methylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(4-ethylphenyl)-4-(4-hydroxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the specific combination of ethyl and methoxy groups on the aromatic rings, along with the oxocyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 6-(4-ethylphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H26O4/c1-4-16-6-8-18(9-7-16)21-14-19(17-10-12-20(27-3)13-11-17)15-22(25)23(21)24(26)28-5-2/h6-13,15,21,23H,4-5,14H2,1-3H3

InChI Key

CZIXKSOTBAPGDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC=C(C=C3)OC

Origin of Product

United States

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